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Compound of Interest |

Compound Name: (S)-2-Amino-1-phenylethanol

CAS No.: 56613-81-1

\ J

CAS Number: 56613-81-1 Stereochemistry: (S)-(+) Synonyms: (S)-Phenylglycinol, (S)-(+)-
-Hydroxyphenethylamine[1][2]

Executive Summary

(S)-2-Amino-1-phenylethanol is a chiral amino alcohol serving as a pivotal intermediate in the
synthesis of adrenergic agonists, chiral auxiliaries, and complex pharmaceutical active
ingredients (APIs).[1] Unlike its racemic counterpart (CAS 7568-93-6), the enantiopure (S)-
isomer is essential for ensuring stereochemical integrity in drug candidates, particularly those
targeting adrenergic receptors where chirality dictates potency and toxicity.[1] This guide
synthesizes chemical and biocatalytic production routes, analytical standards, and handling
protocols for high-purity applications.

Chemical Identity & Physicochemical Properties[2]
[3][4]1[5][6][7][8]

The (S)-enantiomer is characterized by a specific optical rotation and distinct solid-state
properties compared to the racemate.[1]

Table 1: Core Technical Specifications
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Property Specification Notes
Specific to (S)-isomer.[1][2][3]

CAS Number 56613-81-1 Racemate is 7568-93-6.[1][4]
(51061171

Molecular Formula

Molecular Weight 137.18 g/mol

Appearance White to pale cream crystals Hygroscopic.

_ _ Broad range indicates

Melting Point 56.0 - 65.0 °C o ) )
sensitivity to purity/moisture.

Boiling Point 160 °C @ 17 mmHg

Optical Rotation

to

in Ethanol.[3] Sign is (+).[3][8]
[9]

Solubility

Soluble in Ethanol, Methanol

Slightly soluble in chloroform.

pKa

~8.90

Basic amine functionality.[5]

Synthetic Methodologies

Two primary routes dominate the production of (S)-2-Amino-1-phenylethanol: Classical
Chemical Resolution and Biocatalytic Asymmetric Reduction.[1]

Route A: Chemical Synthesis & Chiral Resolution

This method involves the aminolysis of styrene oxide followed by optical resolution. While
robust, it suffers from a maximum theoretical yield of 50% for the desired enantiomer unless a
recycling step is employed.

Protocol:
e Aminolysis: React styrene oxide with aqueous ammonia (excess) at 90-125 °C.

o Mechanism:[10] Nucleophilic attack of
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at the less substituted carbon of the epoxide.
o Note: Excess ammonia minimizes dimer formation (bis-alkylation).[1]

« |solation: Distill the crude reaction mixture (bp 146—-196 °C @ 16 mbar) to obtain racemic 2-
amino-1-phenylethanol.

e Resolution:

[e]

Dissolve racemate in methanol.[3]

o

Add Di-O-p-toluoyl-L-tartaric acid (0.5 eq).

[¢]

Crystallize the diastereomeric salt.

o

Basify the salt with NaOH to release the free base (S)-2-Amino-1-phenylethanol.[1]

Route B: Biocatalytic Asymmetric Reduction (Green
Chemistry)

This route utilizes enzymatic catalysis to reduce 2-aminoacetophenone directly to the (S)-
alcohol with high enantiomeric excess (>99%), bypassing the waste associated with resolution.

[1]

Protocol:

Substrate Preparation: Dissolve 2-aminoacetophenone (1 g/L) in Potassium Phosphate
buffer (50 mM, pH 7.0).

o Biocatalyst Addition: Add resting cells of Arthrobacter sulfureus or a purified Alcohol
Dehydrogenase (ADH) specific for (S)-selectivity.

o Cofactor Regeneration: Supplement with glucose (50 g/L) to drive the NADPH recycling
system.

¢ Incubation: Shake at 30 °C for 6—12 hours.
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o Extraction: Extract product with Ethyl Acetate. Evaporate solvent to yield (S)-2-Amino-1-
phenylethanol.[1]

Visualization of Synthetic Pathways
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Click to download full resolution via product page

Figure 1: Comparison of Chemical Resolution vs. Biocatalytic Synthesis routes.

Pharmaceutical Applications & Mechanism

(S)-2-Amino-1-phenylethanol is structurally homologous to the neurotransmitter
norepinephrine, lacking only the catechol hydroxyl groups.[1] This structural similarity makes it
a versatile scaffold.

Key Applications

o Adrenergic Agonist Precursor: Used in the synthesis of (R)-Octopamine and other beta-
agonists.[1] The (S)-configuration of the amino alcohol often leads to the biologically active
(R)-configuration in derived catecholamines (due to Cahn-Ingold-Prelog priority shifts during
substitution or specific binding requirements).[1]

o Chiral Auxiliary: Utilized in asymmetric synthesis to induce chirality in aldol reactions and
alkylations.

e Vasoconstriction: The sulfate salt exhibits topical vasoconstrictive properties, similar to
epinephrine but with a distinct stability profile.

Structural Activity Relationship (SAR)[1]
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Figure 2: Structural relationships between (S)-2-Amino-1-phenylethanol and bioactive targets.

Analytical Characterization

Validating the enantiomeric purity is critical. Standard reverse-phase HPLC is insufficient; chiral
stationary phases are required.[1]

Chiral HPLC Protocol

e Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1]
o Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
» Flow Rate: 0.5 mL/min.
e Detection: UV @ 220 nm or 254 nm.
o Expected Retention:
o (R)-isomer: Elutes first (typically).[1]
o (S)-isomer: Elutes second.[1]

o Note: Validate elution order with racemic standard.

Nuclear Magnetic Resonance (NMR)
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e 1H NMR (DMSO-d6, 500 MHz):

7.2-7.4 (m, 5H, Ar-H), 4.5 (t, 1H, CH-0), 2.6-2.8 (m, 2H, CH2-N).[1]

» Derivatization: To determine ee% by NMR, derivatize with Mosher's acid chloride. The
diastereomeric protons will show distinct chemical shifts.

Safety & Handling
Signal Word:WARNING
» Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.[3]
o H335: May cause respiratory irritation.
o Storage:

o Store under inert gas (Nitrogen/Argon). The amine is sensitive to carbon dioxide
(carbamate formation) and oxidation.

o Keep refrigerated (2-8 °C).

o PPE: Nitrile gloves, safety goggles, and N95 dust mask/fume hood are mandatory during
handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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